4-Heptylphenyl 4-trans-(4-heptylcyclohexyl)benzoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Heptylphenyl 4-trans-(4-heptylcyclohexyl)benzoate typically involves the esterification of 4-heptylphenol with 4-trans-(4-heptylcyclohexyl)benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process . The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane or toluene for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-Heptylphenyl 4-trans-(4-heptylcyclohexyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to convert ester groups into alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenation using bromine (Br2) or nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
4-Heptylphenyl 4-trans-(4-heptylcyclohexyl)benzoate has several scientific research applications, including:
Chemistry: Used as a model compound in studies of esterification and substitution reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Heptylphenyl 4-trans-(4-heptylcyclohexyl)benzoate involves its interaction with specific molecular targets and pathways. The ester linkage in the compound can undergo hydrolysis to release the corresponding alcohol and acid, which may interact with biological receptors or enzymes. Additionally, the hydrophobic heptyl groups can facilitate the compound’s incorporation into lipid membranes, affecting membrane fluidity and function .
Comparison with Similar Compounds
Similar Compounds
4-Heptylphenyl 4-trans-(4-heptylcyclohexyl)benzoate: Unique due to its specific ester linkage and heptyl groups.
4-Octylphenyl 4-trans-(4-octylcyclohexyl)benzoate: Similar structure but with octyl groups instead of heptyl groups.
4-Hexylphenyl 4-trans-(4-hexylcyclohexyl)benzoate: Similar structure but with hexyl groups instead of heptyl groups.
Uniqueness
This compound is unique due to its specific combination of heptyl groups and ester linkage, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C33H48O2 |
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Molecular Weight |
476.7 g/mol |
IUPAC Name |
(4-heptylphenyl) 4-(4-heptylcyclohexyl)benzoate |
InChI |
InChI=1S/C33H48O2/c1-3-5-7-9-11-13-27-15-19-29(20-16-27)30-21-23-31(24-22-30)33(34)35-32-25-17-28(18-26-32)14-12-10-8-6-4-2/h17-18,21-27,29H,3-16,19-20H2,1-2H3 |
InChI Key |
SMCWOLNRUGDXNY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)CCCCCCC |
Origin of Product |
United States |
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